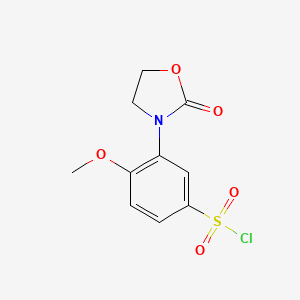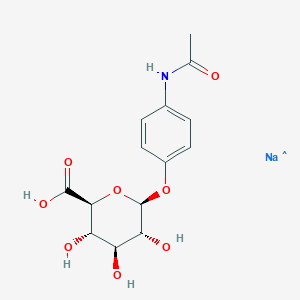
4-Acetamidophenyl beta-D-glucuronide, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidophenyl beta-D-glucuronide, sodium salt, also known as paracetamol glucuronide, is a metabolite of acetaminophen. This compound is formed when acetaminophen undergoes glucuronidation, a process mediated by specific isoforms of UDP-glucuronosyltransferase (UGT) enzymes. It is commonly used as a reference material in urine and plasma analysis to indicate hepatotoxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl beta-D-glucuronide, sodium salt typically involves the glucuronidation of acetaminophen. This process can be carried out using UDP-glucuronic acid as the glucuronide donor and UGT enzymes as catalysts. The reaction is usually performed in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C. The product is then purified using chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale enzymatic glucuronidation. The process is optimized for high yield and purity, often using recombinant UGT enzymes and continuous flow reactors to enhance efficiency. The final product is isolated and purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamidophenyl beta-D-glucuronide, sodium salt primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to acetaminophen and glucuronic acid under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Conjugation: Enzymatic reactions using UDP-glucuronic acid and UGT enzymes.
Major Products Formed
Hydrolysis: Acetaminophen and glucuronic acid.
Conjugation: Formation of the glucuronide conjugate from acetaminophen and UDP-glucuronic acid.
Applications De Recherche Scientifique
4-Acetamidophenyl beta-D-glucuronide, sodium salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acetaminophen metabolites.
Biology: Studied for its role in the metabolism and detoxification of acetaminophen.
Medicine: Used in pharmacokinetic studies to understand the metabolism of acetaminophen and its potential hepatotoxic effects.
Industry: Employed in the development of diagnostic assays for liver function and drug metabolism
Mécanisme D'action
The primary mechanism of action of 4-Acetamidophenyl beta-D-glucuronide, sodium salt involves its formation through the glucuronidation of acetaminophen. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety from UDP-glucuronic acid to acetaminophen. The resulting glucuronide conjugate is more water-soluble and can be excreted in the urine, thereby aiding in the detoxification and elimination of acetaminophen from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidophenyl sulfate: Another major metabolite of acetaminophen formed through sulfation.
N-acetyl-p-benzoquinone imine (NAPQI): A toxic metabolite of acetaminophen formed through oxidation.
Acetaminophen cysteine conjugate: Formed through the conjugation of acetaminophen with cysteine.
Uniqueness
4-Acetamidophenyl beta-D-glucuronide, sodium salt is unique in its role as a non-toxic metabolite that facilitates the safe excretion of acetaminophen. Unlike NAPQI, which is hepatotoxic, this glucuronide conjugate is a detoxification product that helps prevent liver damage. Its formation is a crucial step in the metabolism of acetaminophen, distinguishing it from other metabolites that may have different toxicological profiles .
Propriétés
Formule moléculaire |
C14H17NNaO8 |
|---|---|
Poids moléculaire |
350.28 g/mol |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/t9-,10-,11+,12-,14+;/m0./s1 |
Clé InChI |
PERXBABUPIAVKQ-CYRSAHDMSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


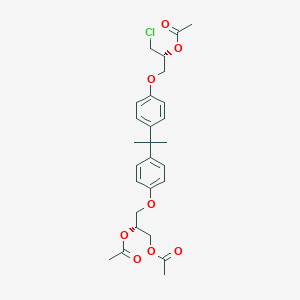

![1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B12823722.png)
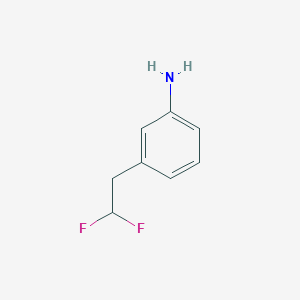
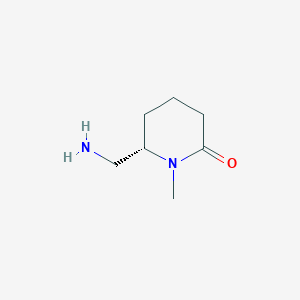
![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
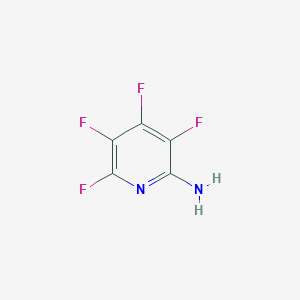
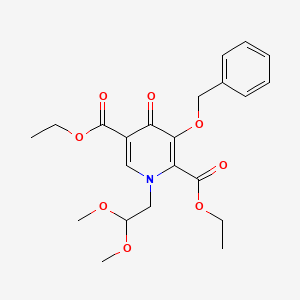

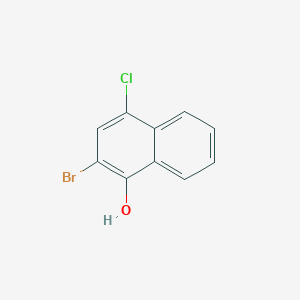
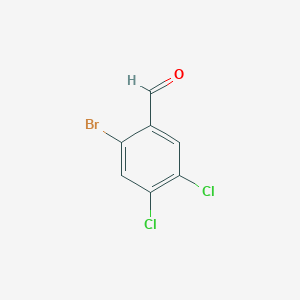
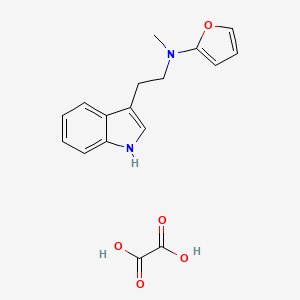
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
